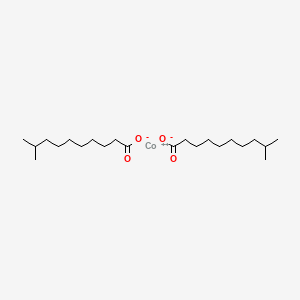

Cobalt bis(isoundecanoate)

Description

Cobalt bis(isoundecanoate) is a coordination compound in which cobalt ions are chelated by two isoundecanoate ligands. For example, cadmium bis(isoundecanoate) (CAS 93965-30-1) and calcium bis(isoundecanoate) (CAS 93965-31-2) are structurally similar, differing primarily in the central metal ion . Cobalt-based carboxylates are often employed as catalysts, stabilizers, or additives in industrial processes, though regulatory restrictions (e.g., on cadmium analogs) may influence their applications .

Properties

CAS No. |

93965-34-5 |

|---|---|

Molecular Formula |

C22H42CoO4 |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

cobalt(2+);9-methyldecanoate |

InChI |

InChI=1S/2C11H22O2.Co/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

KUXFMSHREFCOPH-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Co+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cobalt bis(isoundecanoate) typically involves the reaction of cobalt salts with isoundecanoic acid. One common method is to dissolve cobalt(II) acetate in a suitable solvent, such as ethanol, and then add isoundecanoic acid to the solution. The mixture is heated under reflux conditions to facilitate the formation of the cobalt bis(isoundecanoate) complex. The reaction can be represented as follows:

Co(CH3COO)2+2C11H21COOH→Co(C11H21COO)2+2CH3COOH

Industrial Production Methods: In industrial settings, the production of cobalt bis(isoundecanoate) may involve more efficient and scalable methods. This can include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Cobalt bis(isoundecanoate) can undergo various chemical reactions, including:

Oxidation: The cobalt center can be oxidized to higher oxidation states, leading to the formation of different cobalt complexes.

Reduction: The compound can be reduced to lower oxidation states, which may alter its coordination environment and reactivity.

Substitution: Ligands in the cobalt bis(isoundecanoate) complex can be substituted with other ligands, leading to the formation of new coordination compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, and carboxylates.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction may yield cobalt(I) or cobalt(0) species.

Scientific Research Applications

Materials Science

Cobalt bis(isoundecanoate) has been investigated for its role as a precursor in the synthesis of novel materials. Its ability to form stable complexes with various metal ions makes it suitable for creating hybrid materials with enhanced properties.

- Metal Complex Formation : The compound can coordinate with metals such as iron, chromium, and molybdenum, leading to the formation of metallacarboranes, which exhibit unique electronic properties. These materials are being explored for applications in catalysis and electronic devices .

- Functionalization : Recent studies have focused on the functionalization of cobalt bis(isoundecanoate) to enhance its reactivity and stability. For instance, oligofunctionalization at boron and carbon atoms allows for the attachment of various functional groups, broadening its application scope .

Medicinal Chemistry

The low toxicity and high stability of cobalt bis(isoundecanoate) make it an attractive candidate for medicinal applications.

- Drug Delivery Systems : The compound has been explored as a building block for drug delivery systems. Its ability to form stable complexes can be utilized to encapsulate therapeutic agents, improving their solubility and bioavailability .

- Anticancer Activity : Research has indicated that functionalized derivatives of cobalt bis(isoundecanoate) may exhibit anticancer properties. Studies on curcumin conjugates have shown promising results in enhancing the therapeutic efficacy of curcumin through its coordination with cobalt bis(isoundecanoate) .

Environmental Science

Cobalt bis(isoundecanoate) has potential applications in the field of environmental remediation.

- Radionuclide Extraction : The compound has been investigated for its effectiveness as an extraction agent for partitioning radionuclides from high-level nuclear waste. Its unique chemical structure allows it to selectively bind to certain radionuclides, facilitating their removal from contaminated environments .

Case Study 1: Synthesis and Functionalization

A recent study focused on the synthesis of cobalt bis(isoundecanoate) derivatives through direct alkylation methods. The resulting compounds exhibited enhanced stability and reactivity, making them suitable for various applications in materials science and medicinal chemistry .

| Property | Original Compound | Functionalized Derivative |

|---|---|---|

| Stability | Moderate | High |

| Reactivity | Low | Enhanced |

| Potential Applications | Limited | Broad |

Case Study 2: Anticancer Activity

In a study examining the anticancer activity of curcumin conjugates with cobalt bis(isoundecanoate), researchers found that these conjugates demonstrated increased cytotoxicity against cancer cell lines compared to curcumin alone. This suggests that the coordination with cobalt enhances the therapeutic effects of curcumin, providing a new avenue for cancer treatment .

Mechanism of Action

The mechanism of action of cobalt bis(isoundecanoate) involves its ability to coordinate with various ligands and substrates. The cobalt center can undergo redox reactions, which can facilitate catalytic processes. In biological systems, the compound can interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Metal Bis(isoundecanoate) Compounds

The following table compares cobalt bis(isoundecanoate) with cadmium and calcium analogs based on available

Key Observations :

- Cadmium bis(isoundecanoate) is prohibited in automotive materials due to cadmium’s toxicity .

- Calcium bis(isoundecanoate) shares structural features but lacks heavy metal toxicity concerns.

- Cobalt analogs may face scrutiny under REACH or similar frameworks due to cobalt’s environmental and health risks.

Comparison with Other Cobalt Carboxylates

Cobalt bis(isoundecanoate) can be contrasted with other cobalt carboxylates, such as cobalt cinnamate (CAS 4390-97-0):

| Property | Cobalt Bis(isoundecanoate) | Cobalt Cinnamate |

|---|---|---|

| Ligand Structure | Branched aliphatic (C11) | Aromatic (cinnamate) |

| Applications | Likely stabilizers/catalysts | UV stabilizers, polymers |

| Solubility* | Expected hydrophobic | Moderate (organic solvents) |

*Solubility inferred from analogous cadmium compounds (e.g., cadmium isohexadecanoate is highly lipophilic) .

Research Findings :

- Aromatic carboxylates like cinnamate enhance UV resistance in polymers, whereas aliphatic carboxylates (e.g., isoundecanoate) improve compatibility with nonpolar matrices .

Comparison with Cobalt Schiff Base Complexes

Cobalt bis(isoundecanoate) differs fundamentally from cobalt Schiff base complexes, such as cobalt salen (CAS 14167-18-1), which feature nitrogen-oxygen donor ligands :

| Parameter | Cobalt Bis(isoundecanoate) | Cobalt Salen |

|---|---|---|

| Ligand Type | Carboxylate | Tetradentate Schiff base |

| Coordination Geometry | Likely octahedral | Square planar or distorted |

| Applications | Industrial additives | Catalysis, sensing |

Key Studies :

- Cobalt salen derivatives are prominent in oxygen-binding studies and electrochemical sensors .

- Carboxylates like isoundecanoate lack the redox activity of Schiff bases, limiting their use in advanced catalysis .

Research Findings and Data

Thermal Stability :

- Aliphatic carboxylates generally exhibit higher thermal stability than aromatic analogs, making them suitable for high-temperature processes .

Biological Activity

Cobalt bis(isoundecanoate), a cobalt complex, has garnered attention in the field of bioinorganic chemistry due to its potential biological activities, particularly in antimicrobial applications. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables and relevant case studies.

Overview of Cobalt Bis(isoundecanoate)

Cobalt bis(isoundecanoate) is a coordination compound formed by the coordination of cobalt ions with isoundecanoate ligands. Its structure allows for various interactions with biological systems, making it a candidate for therapeutic applications. The biological activity of cobalt complexes is often assessed in terms of their antimicrobial, antifungal, and cytotoxic properties.

Antimicrobial Activity

Research indicates that cobalt complexes, including cobalt bis(isoundecanoate), exhibit significant antimicrobial properties. A study on cobalt bis(dicarbollide) derivatives demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, particularly Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Cobalt Complexes

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Cobalt bis(dicarbollide) | Staphylococcus aureus | 15-20 | |

| Cobalt salicylaldimine | Candida albicans | 9-15 | |

| Cobalt bis(isoundecanoate) | Escherichia coli | 9 |

Antifungal Activity

The antifungal properties of cobalt complexes have also been well-documented. For instance, cobalt bis(picolinamido) complexes show promising antifungal activity against Candida albicans and Aspergillus fumigatus, with inhibition rates exceeding 80% in some cases . This suggests that similar mechanisms may be at play in cobalt bis(isoundecanoate).

Cytotoxicity Studies

Cytotoxicity is a crucial aspect when evaluating the safety profile of any potential therapeutic agent. Studies have indicated that many cobalt complexes exhibit low toxicity towards mammalian cells while maintaining their antimicrobial efficacy. For example, certain cobalt complexes have shown IC50 values against cancer cell lines that are significantly lower than those for normal cells, indicating selective toxicity .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cobalt salicylaldimine | MCF-7 | 28.18-54.19 | |

| Cobalt bis(dicarbollide) | BHK cells | 36.42 |

The mechanisms underlying the biological activity of cobalt complexes are multifaceted. They may involve the disruption of cellular membranes, interference with metabolic pathways, or the generation of reactive oxygen species (ROS). For instance, cobalt complexes have been shown to interact with proteins such as bovine serum albumin (BSA), which can enhance their stability and bioavailability in biological systems .

Case Studies

- Cobalt Bis(dicarbollide) : This compound has been extensively studied for its antibacterial and antibiofilm activities. It demonstrated significant efficacy against gram-positive bacteria and was found to disrupt biofilm formation .

- Cobalt Salicylaldimine Complexes : These complexes exhibited improved antimicrobial activity compared to their free ligands, highlighting the importance of coordination in enhancing biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.